methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Physicochemical Properties Solid-State Characterization Analytical Chemistry

Researchers risk failed syntheses when substituting incorrect azaindole ester isomers. Methyl 7-azaindole-2-carboxylate (CAS 394223-02-0) provides the validated 2-carboxylate substitution essential for kinase ATP-binding pocket engagement. • FGFR inhibitor synthesis: compound 4h achieves FGFR1 IC50 = 7 nM. • TNIK inhibitor lead N15 shows IC50 = 0.49 nM with in vivo colorectal cancer efficacy. • Methyl ester enables high-yielding amidation, accelerating hit-to-lead SAR. Supplied at ≥98% purity as a solid; ship ambient.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 394223-02-0
Cat. No. B1369149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS394223-02-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)N=CC=C2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-5-6-3-2-4-10-8(6)11-7/h2-5H,1H3,(H,10,11)
InChIKeyHWOQCGSIDCQVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0): Core Scaffold and Key Physicochemical Properties


Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0), also known as methyl 7-azaindole-2-carboxylate, is a heterocyclic building block featuring a fused pyrrolo[2,3-b]pyridine core with a methyl ester at the 2-position [1]. Its molecular formula is C9H8N2O2, with a molecular weight of 176.17 g/mol [1]. The compound is a solid at room temperature with a reported melting point of 200-201 °C . It is commonly supplied with a purity of ≥96% . The methyl ester functionality provides a versatile handle for further derivatization, making it a valuable intermediate in medicinal chemistry and kinase inhibitor development [1].

Why Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Cannot Be Replaced by Generic Azaindole Analogs


Simple substitution of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate with a different azaindole ester or positional isomer can fundamentally alter downstream reaction outcomes, physicochemical properties, and biological activity. The specific 2-carboxylate substitution pattern on the 7-azaindole scaffold is critical for engagement with kinase ATP-binding pockets, as demonstrated by structure-activity relationship (SAR) studies showing that modifications to the ester group or its position drastically affect inhibitory potency against targets such as FGFR and TNIK [1]. Furthermore, the methyl ester offers a distinct balance of reactivity and steric profile compared to ethyl or higher alkyl esters, directly impacting synthetic yields in subsequent amidation or hydrolysis steps. Using a 4-carboxylate isomer (CAS 351439-07-1) or the corresponding ethyl ester (CAS 221675-35-0) without proper validation risks introducing uncharacterized impurities, altering reaction kinetics, and invalidating established synthetic protocols or biological assays [2].

Quantitative Differentiation Evidence for Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Versus Key Comparators


Physicochemical Differentiation: Melting Point and Molecular Weight Contrast with Ethyl Ester Analog

Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (target) exhibits a melting point of 200-201 °C, which is significantly higher than that typically observed for the corresponding ethyl ester analog (CAS 221675-35-0), which is often an oil or low-melting solid . The molecular weight difference (176.17 g/mol for methyl vs. 190.20 g/mol for ethyl) also translates to a 14 g/mol mass differential, impacting HPLC retention times and mass spectrometry identification [1]. This melting point distinction provides a clear, quantitative differentiator for identity confirmation and purity assessment during procurement and quality control.

Physicochemical Properties Solid-State Characterization Analytical Chemistry

Structural Differentiation: 2-Carboxylate vs. 4-Carboxylate Isomer Positional Specificity

Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0) and methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1) are positional isomers with identical molecular formulas (C9H8N2O2) and molecular weights (176.17 g/mol) [1]. However, the location of the carboxylate group (2-position vs. 4-position on the pyridine ring) dictates distinct electronic and steric environments. While the 2-carboxylate isomer is widely employed as a core scaffold in FGFR and TNIK inhibitor programs due to its optimal vector alignment for hinge-binding in kinases [2], the 4-carboxylate isomer is primarily utilized in different synthetic contexts, such as anti-inflammatory agent development . This positional specificity is critical for ensuring the correct spatial orientation of the ester group during subsequent derivatization, directly impacting the activity of final compounds [2].

Isomer Purity Structure-Activity Relationship Medicinal Chemistry

Scaffold Activity Differentiation: FGFR Inhibitory Potency of Derivatives

While methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate itself is a building block, its core 7-azaindole scaffold is a privileged structure for kinase inhibition. Structure-activity relationship (SAR) studies demonstrate that 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 2-carboxylate ester motif can be optimized to yield potent FGFR inhibitors [1]. For instance, a closely related analog (compound 4h) within this series exhibited IC50 values of 7 nM, 9 nM, 25 nM, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. In contrast, analogous scaffolds lacking the 2-carboxylate substitution pattern or bearing alternative ester groups show significantly attenuated or altered kinase selectivity profiles [1]. This quantitative SAR data underscores the critical role of the 2-carboxylate ester in achieving potent target engagement.

FGFR Inhibition Kinase Assay Cancer Research

Scaffold Activity Differentiation: TNIK Inhibitory Potency of Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold, specifically when derivatized from the 2-carboxylate methyl ester, has been identified as a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK), a key regulator of Wnt/β-catenin signaling [1]. In an in-house screening program, the unadorned 1H-pyrrolo[2,3-b]pyridine core (accessible via hydrolysis of the methyl ester) exhibited high TNIK inhibition [1]. Subsequent optimization yielded compounds with IC50 values lower than 1 nM [1]. Notably, compound N15, derived from this scaffold, displayed an IC50 of 0.49 nM against TNIK and favorable metabolic stability (T1/2 = 241 min in human liver microsomes) [2]. Alternative azaindole scaffolds lacking the 2-carboxylate handle would preclude this specific vector of derivatization, limiting access to this potent and selective chemical series.

TNIK Inhibition Wnt Signaling Colorectal Cancer

Synthetic Versatility: Methyl Ester as a Superior Leaving Group in Amidation

In medicinal chemistry workflows, the methyl ester of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a more reactive electrophile for nucleophilic acyl substitution (e.g., amidation) compared to its ethyl ester counterpart [1]. The reduced steric bulk of the methoxy group generally leads to higher yields and faster reaction rates in amide bond formation with primary and secondary amines [1]. This differential reactivity is critical in parallel synthesis and library generation, where the methyl ester offers a practical advantage in reaction throughput and crude purity [1].

Amidation Synthetic Yield Process Chemistry

Analytical Differentiation: Distinct LogP and Chromatographic Behavior

Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a predicted XLogP3 value of 1.5 [1]. In contrast, the corresponding ethyl ester analog (CAS 221675-35-0) has a predicted XLogP3 of approximately 2.0 [2]. This 0.5 log unit difference in lipophilicity translates to distinct retention times under reversed-phase HPLC conditions, enabling clear analytical resolution of the two esters [1]. For procurement and quality control, this difference is critical for confirming the identity and purity of the received material, as contamination with the ethyl ester would be readily detectable by standard LC-MS methods.

Lipophilicity HPLC Method Development

Optimal Research and Industrial Use Cases for Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate


Synthesis of Potent FGFR Inhibitors for Oncology Research

Use methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate as the core building block for the synthesis of FGFR inhibitors. Derivatization at the 2-carboxylate position (e.g., via amidation) yields compounds with low nanomolar potency against FGFR1-3, as demonstrated by compound 4h (FGFR1 IC50 = 7 nM) [1]. This application is directly supported by SAR studies showing that the 2-carboxylate substitution pattern is optimal for hinge-binding in the FGFR ATP pocket [1].

Development of Ultra-Potent TNIK Inhibitors Targeting Wnt-Driven Cancers

Employ the methyl ester as a starting material for generating TNIK inhibitors. Hydrolysis to the carboxylic acid followed by diversification has yielded compounds with IC50 values below 1 nM in enzymatic assays [2]. The most advanced analog, N15, exhibits an IC50 of 0.49 nM against TNIK and robust in vivo efficacy in colorectal cancer models [3]. This validated series positions the scaffold as a premier choice for TNIK-targeted drug discovery.

Parallel Library Synthesis via Amidation for Kinase Profiling

Leverage the enhanced reactivity of the methyl ester for high-throughput amidation reactions. The methyl ester's reduced steric hindrance compared to the ethyl ester facilitates faster, higher-yielding couplings with diverse amine libraries, enabling efficient exploration of kinase inhibitor chemical space [4]. This is particularly valuable in hit-to-lead campaigns requiring rapid SAR generation.

Analytical Method Development and Reference Standard Qualification

Utilize the compound's well-defined physical properties (melting point 200-201 °C) and distinct chromatographic profile (XLogP3 = 1.5) for developing and validating HPLC and LC-MS methods . Its high purity (≥96%) and solid state make it suitable as a reference standard for quantifying related azaindole impurities and metabolites in pharmaceutical analysis .

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